molecular formula C27H39NO17 B12433812 GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac CAS No. 93253-18-0

GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac

Cat. No.: B12433812
CAS No.: 93253-18-0
M. Wt: 649.6 g/mol
InChI Key: SJVHMHWKLONHFL-AMYPATCQSA-N
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Description

The compound GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac is a complex carbohydrate structure that plays a significant role in various biological processes. It is a glycosylated molecule, meaning it consists of sugar molecules linked together. This compound is particularly interesting due to its involvement in glycosylation, a critical post-translational modification of proteins that affects their function, stability, and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac involves multiple steps, each requiring specific conditions and reagents. The process typically starts with the preparation of individual sugar units, which are then linked together through glycosidic bonds. The reaction conditions often involve the use of protecting groups to prevent unwanted reactions and the use of catalysts to facilitate the formation of glycosidic bonds.

Industrial Production Methods

Industrial production of such complex carbohydrates often involves enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method is preferred due to its high specificity and efficiency. The enzymes used in this process include glycosyltransferases, which transfer sugar moieties from activated donor molecules to acceptor molecules, forming the desired glycosidic bonds.

Chemical Reactions Analysis

Types of Reactions

GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols

Scientific Research Applications

GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac has numerous applications in scientific research, including:

    Chemistry: It is used as a model compound to study glycosylation processes and the synthesis of complex carbohydrates.

    Biology: It plays a role in understanding the function and regulation of glycoproteins, which are essential for various cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of glycoprotein-based drugs and vaccines.

    Industry: It is used in the production of glycosylated products, including bioactive compounds and functional foods.

Mechanism of Action

The mechanism of action of GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac involves its interaction with specific molecular targets, such as glycoproteins and enzymes involved in glycosylation. The compound can modulate the activity of these targets, affecting various cellular pathways and processes. For example, it may influence protein folding, stability, and interactions, thereby impacting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycosylated molecules with different sugar compositions and linkages, such as:

  • GlcNAc(b1-4)Gal
  • GalNAc(b1-3)Gal
  • Fuc(a1-3)GlcNAc

Uniqueness

What sets GlcNAc3Ac4Ac6Ac(b1-3)b-Gal1Me2Ac4Ac6Ac apart from these similar compounds is its specific sugar composition and the unique glycosidic linkages it contains. These structural features confer distinct biological properties and functions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

93253-18-0

Molecular Formula

C27H39NO17

Molecular Weight

649.6 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C27H39NO17/c1-11(29)28-20-23(41-16(6)34)21(39-14(4)32)18(9-37-12(2)30)43-26(20)45-24-22(40-15(5)33)19(10-38-13(3)31)44-27(36-8)25(24)42-17(7)35/h18-27H,9-10H2,1-8H3,(H,28,29)/t18-,19-,20-,21-,22+,23-,24+,25-,26+,27-/m1/s1

InChI Key

SJVHMHWKLONHFL-AMYPATCQSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OC)COC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2OC(=O)C)OC)COC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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